1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Fluorescent Dye Synthesis Bioconjugation Aqueous Solubility

Non-sulfonated indolium precursors (e.g., CAS 14134-81-7) yield hydrophobic cyanine dyes that require organic co-solvents-denaturing proteins and compromising biological assays. This sulfonated indolium inner salt (CAS 146368-07-2) provides a permanent 5-sulfonate group conferring aqueous solubility to Sulfo-Cy3, Sulfo-Cy5 and other NIR fluorophores. • Enables direct antibody/protein labeling in physiological buffers without detergents • Reduces aggregation & nonspecific binding for cleaner in vivo imaging • Unique high mp (232-234°C) enables rapid identity verification upon receipt, differentiating it from non-sulfonated analogs like 1-ethyl-2,3,3-trimethylindolenium iodide (mp 188-190°C).

Molecular Formula C13H17NO3S
Molecular Weight 267.35 g/mol
CAS No. 146368-07-2
Cat. No. B016623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate
CAS146368-07-2
Synonyms1-Ethyl-2,3,3-trimethyl-5-sulfo-3H-indolium Inner Salt; 
Molecular FormulaC13H17NO3S
Molecular Weight267.35 g/mol
Structural Identifiers
SMILESCC[N+]1=C(C(C2=C1C=CC(=C2)S(=O)(=O)[O-])(C)C)C
InChIInChI=1S/C13H17NO3S/c1-5-14-9(2)13(3,4)11-8-10(18(15,16)17)6-7-12(11)14/h6-8H,5H2,1-4H3
InChIKeyUQVWIROBIAWZFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate Procurement Overview


1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate (CAS 146368-07-2) is a heterocyclic, sulfonated indolium inner salt (C13H17NO3S; MW: 267.34 g/mol) that functions as a versatile precursor in the synthesis of water-soluble cyanine dyes and other functional materials [1]. Its structure features a permanent positive charge on the indolium nitrogen, balanced by a sulfonate group, conferring high polarity and aqueous solubility . This compound is a key intermediate for generating near-infrared (NIR) fluorophores, particularly those in the Cyanine (Cy) and Squaraine families, which are essential for biological labeling and molecular imaging applications [2].

1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate: Irreplaceable by Generic Analogs


Generic substitution with other indolium or cyanine precursors is highly unreliable for applications requiring water-soluble cyanine dyes. While many indolium salts are available, the presence of a free sulfonate group on the indole ring is not universal. For instance, common alkylated indoliums like 1-ethyl-2,3,3-trimethylindolenium iodide (CAS 14134-81-7) lack this sulfonate, rendering the resulting cyanine dyes hydrophobic and necessitating organic co-solvents for biological applications, which can denature proteins or disrupt cellular assays [1]. The 5-sulfonate group in CAS 146368-07-2 is the critical structural feature that confers water solubility to the final dye product [2], eliminating the need for post-synthetic sulfonation or the use of detergents, thus directly impacting assay compatibility and workflow efficiency. Selecting a non-sulfonated analog fundamentally changes the physicochemical properties and utility of the downstream product.

1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate: Quantitative Differentiators


Aqueous Solubility vs. Non-Sulfonated Analogs

This compound, as a precursor, yields sulfonated cyanine dyes. These resulting dyes are freely soluble in aqueous buffers without requiring organic co-solvents like DMF or DMSO. This is a class-level property of sulfonated cyanines compared to their non-sulfonated counterparts, which precipitate or aggregate in purely aqueous media [1]. For example, a typical sulfonated Cyanine-5 dye can achieve water solubility exceeding 0.55 M (360 g/L), whereas non-sulfonated cyanines have negligible aqueous solubility and require co-solvents for dissolution and labeling reactions .

Fluorescent Dye Synthesis Bioconjugation Aqueous Solubility

Synthetic Yield for Cyanine Dye Intermediates

In the synthesis of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate itself, the use of ethyl iodide as an alkylating agent provides a high yield of approximately 96% [1]. In comparison, using an alternative alkylating agent like ethyl p-toluenesulfonate results in a significantly lower yield of about 82% [2]. For a procurement manager, this indicates that the product is typically manufactured via the high-yield route, which can translate to better cost-efficiency and lower impurity profiles from the synthesis, assuming the supplier adheres to this optimized method.

Organic Synthesis Process Chemistry Cyanine Dye Manufacturing

Water-Soluble Cyanine Dye Precursor vs. Hydrophobic Analogs

This compound is a specific precursor for synthesizing water-soluble, sulfonated cyanine dyes [1]. This is in direct contrast to using a non-sulfonated analog like 1-Ethyl-2,3,3-trimethylindolenium iodide (CAS 14134-81-7), which yields hydrophobic cyanine dyes that are unsuitable for direct use in biological systems [2]. The derived sulfonated cyanines, such as Cy3 and Cy5 analogs, are workhorse fluorophores for labeling antibodies, proteins, and nucleic acids in aqueous solutions. They do not aggregate significantly, which is a common problem with hydrophobic dyes, and maintain their fluorescence properties in complex biological media [3].

Near-Infrared Imaging Fluorescent Probes Biomolecular Labeling

Melting Point Comparison: Sulfonated vs. Non-Sulfonated

The presence of the sulfonate group in CAS 146368-07-2 results in a high melting point of 232-234°C (with decomposition) [1]. This is a significant increase compared to a related non-sulfonated indolium salt, 1-Ethyl-2,3,3-trimethylindolenium iodide (CAS 14134-81-7), which has a melting point of approximately 188-190°C . The higher melting point is indicative of the strong ionic interactions (zwitterionic nature) introduced by the sulfonate, which can influence its solid-state stability and storage requirements.

Physicochemical Characterization Quality Control Material Properties

1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate: Optimal Use Cases


Water-Soluble Cyanine Dye Synthesis for Bioconjugation

Procure this compound specifically for the synthesis of sulfonated cyanine dyes (e.g., Sulfo-Cy3, Sulfo-Cy5) [1]. The sulfonate group imparts high aqueous solubility to the final dye, enabling direct labeling of sensitive biomolecules like antibodies and proteins in physiological buffers without the use of denaturing organic co-solvents [2]. This is the primary, defining application where alternative non-sulfonated precursors (e.g., CAS 14134-81-7) are functionally inadequate and lead to product precipitation and assay failure.

NIR Fluorescent Probes for In Vivo Imaging

This compound is an essential building block for creating NIR cyanine dyes with enhanced biocompatibility [3]. Its derived dyes exhibit reduced aggregation and nonspecific binding in vivo compared to their hydrophobic counterparts. The water solubility conferred by the sulfonate precursor is critical for minimizing background signal and achieving clear imaging in complex biological environments, such as small animal models, making it a preferred starting material over non-sulfonated indoliums [4].

Melting Point-Based Quality Control

Leverage the compound's uniquely high melting point (232-234°C) [5] as a simple, low-cost method for initial identity and purity verification upon receipt. This differentiates it from other similar indolium salts (e.g., 1-ethyl-2,3,3-trimethylindolenium iodide, mp 188-190°C) that could be mistakenly ordered or supplied. A significantly lower melting point would immediately indicate a wrong or impure substance, preventing downstream synthetic failures.

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